tert-Butyl ((1R,3R,4R)-3-hydroxy-4-mercaptocyclohexyl)carbamate
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Overview
Description
tert-Butyl ((1R,3R,4R)-3-hydroxy-4-mercaptocyclohexyl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a cyclohexane ring with hydroxyl and mercapto functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,3R,4R)-3-hydroxy-4-mercaptocyclohexyl)carbamate typically involves the reaction of a cyclohexane derivative with tert-butyl carbamate under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but they generally involve steps such as protection and deprotection of functional groups, as well as purification processes to isolate the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1R,3R,4R)-3-hydroxy-4-mercaptocyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyl group to a hydrogen atom.
Substitution: The hydroxyl and mercapto groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the cyclohexane ring.
Scientific Research Applications
tert-Butyl ((1R,3R,4R)-3-hydroxy-4-mercaptocyclohexyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,3R,4R)-3-hydroxy-4-mercaptocyclohexyl)carbamate involves its interaction with molecular targets and pathways. The compound’s functional groups can form covalent or non-covalent bonds with target molecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((1R,3R,4R)-3-hydroxy-4-methylcyclohexyl)carbamate
- tert-Butyl ((1R,3R,4R)-3-hydroxy-4-aminocyclohexyl)carbamate
Uniqueness
tert-Butyl ((1R,3R,4R)-3-hydroxy-4-mercaptocyclohexyl)carbamate is unique due to the presence of both hydroxyl and mercapto functional groups on the cyclohexane ring
Biological Activity
tert-Butyl ((1R,3R,4R)-3-hydroxy-4-mercaptocyclohexyl)carbamate (CAS: 1350636-75-7) is a chemical compound characterized by its unique structure that includes a tert-butyl group, a carbamate functional group, and a cyclohexane ring with specific stereochemistry. This compound has garnered attention due to its significant biological activities, particularly in antimicrobial and neuroprotective domains.
- Molecular Formula : C11H21NO3S
- Molecular Weight : 247.36 g/mol
- Purity : 98%
Antimicrobial Properties
Research indicates that this compound exhibits potent antimicrobial activity. It has been shown to be effective against several Gram-positive bacteria, including:
- Staphylococcus aureus
- Streptococcus pneumoniae
The minimum inhibitory concentrations (MICs) for these pathogens have been reported to be below 0.4 µg/ml, highlighting its potential as an antibacterial agent.
The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis. It may inhibit key enzymes responsible for cell wall formation, although further studies are needed to fully elucidate these mechanisms and any potential resistance profiles in bacteria.
Neuroprotective Effects
In addition to its antimicrobial properties, this compound has been investigated for its neuroprotective effects. A related study examined a similar compound (M4) which demonstrated the following:
- Inhibition of β-secretase : IC50 = 15.4 nM
- Inhibition of acetylcholinesterase : Ki = 0.17 μM
- Reduction of amyloid beta peptide (Aβ) aggregation : 85% inhibition at 100 μM
These findings suggest that the compound may help mitigate the effects of neurodegenerative diseases such as Alzheimer's by preventing Aβ aggregation and protecting astrocytes from toxicity induced by Aβ .
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound revealed its effectiveness against various bacterial strains. The results showed that the compound significantly inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Neuroprotection in Astrocytes
In vitro studies involving astrocyte cells treated with Aβ 1-42 indicated that the compound could increase cell viability in the presence of neurotoxic agents. Specifically, it was found that:
- Cell viability improved from 43.78% to 62.98% when treated with both Aβ and the compound.
- Although there was a reduction in TNF-α production, it did not reach statistical significance compared to controls .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | Lacks mercapto group; different biological activity potential |
tert-Butyl ((1S,2S)-2-amino-1-thia-cyclopentane)carbamate | C10H19NOS | Different sulfur incorporation; distinct pharmacological effects |
N-(4-hydroxyphenyl)carbamate | C10H13NO3 | Primarily used in polymer chemistry; limited biological applications |
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and thiol groups on the cyclohexane ring, which contribute to its distinctive biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C11H21NO3S |
---|---|
Molecular Weight |
247.36 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3R,4R)-3-hydroxy-4-sulfanylcyclohexyl]carbamate |
InChI |
InChI=1S/C11H21NO3S/c1-11(2,3)15-10(14)12-7-4-5-9(16)8(13)6-7/h7-9,13,16H,4-6H2,1-3H3,(H,12,14)/t7-,8-,9-/m1/s1 |
InChI Key |
JYIPIAAEFGAORO-IWSPIJDZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H]([C@@H](C1)O)S |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C(C1)O)S |
Origin of Product |
United States |
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